molecular formula C13H18O2 B7844750 1-(4-butoxy-3-methylphenyl)ethanone

1-(4-butoxy-3-methylphenyl)ethanone

Cat. No.: B7844750
M. Wt: 206.28 g/mol
InChI Key: JFPSDQKIDROJSD-UHFFFAOYSA-N
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Description

4’-n-Butoxy-3’-methylacetophenone is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of acetophenone, characterized by the presence of a butoxy group at the para position and a methyl group at the meta position relative to the acetyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-n-Butoxy-3’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 3-methylphenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxy-3-methylphenol. This intermediate is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 4’-n-Butoxy-3’-methylacetophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-n-Butoxy-3’-methylacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4’-n-Butoxy-3’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: 4’-n-Butoxy-3’-methylbenzoic acid.

    Reduction: 4’-n-Butoxy-3’-methylphenylethanol.

    Substitution: 4’-n-Halogenated-3’-methylacetophenone derivatives.

Scientific Research Applications

4’-n-Butoxy-3’-methylacetophenone is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-n-Butoxy-3’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-n-Butoxyacetophenone: Lacks the methyl group at the meta position.

    3’-Methylacetophenone: Lacks the butoxy group at the para position.

    4’-n-Butoxy-3’-ethylacetophenone: Contains an ethyl group instead of a methyl group at the meta position.

Uniqueness

4’-n-Butoxy-3’-methylacetophenone is unique due to the presence of both the butoxy and methyl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

1-(4-butoxy-3-methylphenyl)ethanone, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, toxicity profiles, and possible therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18O2
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research on bromophenol derivatives has shown significant inhibitory effects against various cancer cell lines, indicating a promising avenue for exploring similar compounds for anticancer activities. The structure-activity relationship (SAR) studies suggest that modifications in the alkyl chain can enhance efficacy against cancer cells .

Compound IC50 Values (µg/mL) Cancer Cell Lines
This compoundTBDA549, HCT116
17a (Bromophenol derivative)5.20 to 7.52Various

The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to induce G0/G1 phase arrest in cancer cells, leading to increased apoptosis rates and DNA fragmentation .

Toxicological Profile

Understanding the toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that while some derivatives exhibit low acute toxicity, detailed assessments are necessary to evaluate chronic exposure effects and potential endocrine disruption .

Acute Toxicity Studies

Acute toxicity studies typically assess the compound's impact on various biological systems. The results can guide dosage recommendations for therapeutic applications.

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, which included compounds structurally related to this compound. These studies assessed their immunostimulating properties and effects on lymphocyte subpopulations in peripheral blood, revealing promising results that warrant further investigation into their therapeutic potential .

Properties

IUPAC Name

1-(4-butoxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-5-8-15-13-7-6-12(11(3)14)9-10(13)2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPSDQKIDROJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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